tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-4-oxopyrrolidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. As a pyrrolidine derivative, it can modulate the activity of enzymes and receptors by binding to their active sites . This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
- tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS No. 362706-25-0)
- tert-Butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate (CAS No. 1027775-28-5)
- tert-Butyl 2- (4-bromophenyl)-4-oxopyrrolidine-1-carboxylate (CAS No. 2356802-23-6)
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a tert-butyl group and a 2-methyl substituent on the pyrrolidine ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Introduction
tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry and pharmaceutical applications due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.28 g/mol
- CAS Number : 362706-25-0
The structure features a pyrrolidine ring substituted with a tert-butyl group and a carboxylate moiety, contributing to its biological interactions and pharmacological potential.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate enzyme activity by binding to active sites, thereby influencing metabolic pathways crucial for various physiological processes .
Key Mechanisms Include:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which could be pivotal in developing therapeutic agents for diseases such as cancer and neurological disorders .
- Receptor Modulation : It may also interact with cell surface receptors, affecting signal transduction pathways involved in cellular responses .
Pharmacological Studies
Recent studies have highlighted the potential pharmacological applications of this compound:
- Anticancer Activity : The compound has been identified as an important intermediate in the synthesis of Vandetanib, an anti-cancer drug targeting multiple receptor tyrosine kinases including VEGFR and EGFR . Its structural properties may enhance its efficacy as a kinase inhibitor.
- Antibacterial Properties : Preliminary investigations suggest that derivatives of this compound exhibit antibacterial activity against various pathogens, making it a candidate for further development in combating antibiotic resistance .
- Neurological Applications : There is ongoing research into its potential therapeutic effects on neurological disorders, highlighting its role as a building block for biologically active compounds that could influence neurotransmitter systems.
Case Study 1: Anticancer Research
A study investigated the use of this compound in synthesizing novel kinase inhibitors. The findings indicated that the compound effectively inhibited cell proliferation in vitro, particularly against thyroid cancer cell lines. This suggests significant potential for further development in oncology .
Case Study 2: Antibacterial Activity
In another study focusing on antibacterial resistance, derivatives of this compound were tested against Gram-negative bacteria. Results showed promising inhibition of bacterial growth, indicating the compound's potential as a lead structure for new antibiotics .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBMDHUKQONVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593284 | |
Record name | tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362706-25-0 | |
Record name | tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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